molecular formula C16H24ClN5O B1445527 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride CAS No. 1361114-52-4

7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride

Cat. No. B1445527
M. Wt: 337.8 g/mol
InChI Key: KGZLKGNKQQKDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for this compound, pyrrolidine derivatives can be synthesized through various methods. One common approach is ring construction from different cyclic or acyclic precursors1. Another approach is the functionalization of preformed pyrrolidine rings1.



Molecular Structure Analysis

The compound’s molecular formula is C16H24ClN5O, and its molecular weight is 337.8 g/mol2. It contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the literature. However, pyrrolidine derivatives can undergo various chemical reactions, depending on the functional groups present1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not available in the literature. However, the properties of a compound can be influenced by factors such as its molecular structure, functional groups, and stereochemistry1.


Scientific Research Applications

Synthesis and Anticancer Evaluation

A study by Gouhar and Raafat (2015) explored the synthesis of a compound related to 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride, which was evaluated for its potential as an anticancer agent. This research underscores the significance of such compounds in the development of new therapeutic agents (Gouhar & Raafat, 2015).

Heterocyclic Chemistry

Tsuge and Watanabe (1979) conducted a study on a similar compound, focusing on its reactions with electrophilic acetylenes. This research contributes to the broader understanding of heterocyclic chemistry, which is essential for developing new pharmaceuticals and materials (Tsuge & Watanabe, 1979).

Spiro-Naphthalenone Derivatives

Berney and Schuh (1980) explored reactions leading to various azacycloalkanes using a compound structurally similar to 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride. Their research adds to the knowledge of spiro-naphthalenone derivatives and their applications in medicinal chemistry (Berney & Schuh, 1980).

Synthesis of New Heterocyclic Systems

Sirakanyan, Avetisyan, and Noravyan (2012) developed methods for synthesizing new heterocyclic systems from a compound similar to 7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride. This research is crucial for the discovery of new compounds with potential pharmaceutical applications (Sirakanyan, Avetisyan, & Noravyan, 2012).

Safety And Hazards

The safety and hazards associated with this specific compound are not available in the literature. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the available literature. However, the pyrrolidine scaffold is a promising area for the development of new biologically active compounds1.


Please note that this is a general analysis based on the structural features of the compound and the typical properties of pyrrolidine derivatives. For a comprehensive analysis of this specific compound, more detailed information or experimental data would be needed.


properties

IUPAC Name

11-propan-2-yl-5-pyrrolidin-2-yl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O.ClH/c1-10(2)20-7-5-12-11(9-20)16(22)21-15(18-12)8-14(19-21)13-4-3-6-17-13;/h8,10,13,17,19H,3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZLKGNKQQKDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4CCCN4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Reactant of Route 2
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Reactant of Route 3
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Reactant of Route 4
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Reactant of Route 5
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride
Reactant of Route 6
7-Isopropyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride

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